molecular formula C20H20N4O4S B2739644 4-ethoxy-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide CAS No. 349145-26-2

4-ethoxy-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide

Cat. No. B2739644
CAS RN: 349145-26-2
M. Wt: 412.46
InChI Key: MDQFKYBTTJJRFP-UHFFFAOYSA-N
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Description

4-ethoxy-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide, also known as E7820, is a small molecule inhibitor that targets angiogenesis and tumor growth. It has been extensively studied in preclinical and clinical trials for its potential therapeutic applications in cancer treatment.

Scientific Research Applications

Sigma Receptor Scintigraphy in Breast Cancer

A study investigated the potential of a novel iodobenzamide, N-[2-(1'-piperidinyl)ethyl]-3-(123)I-iodo-4-methoxybenzamide (P-(123)I-MBA), to visualize primary breast tumors in vivo. This compound's tumor accumulation is based on preferential binding to sigma receptors overexpressed on breast cancer cells. The study demonstrated P-(123)I-MBA's accumulation in most breast tumors, suggesting its utility for noninvasively assessing tumor proliferation through sigma receptor scintigraphy (Caveliers et al., 2002).

Gastric Motility Enhancement

Research on sulpiride, a benzamide derivative, showed its stimulatory effect on gastric motility. This study, conducted on patients with dyspepsia and peptic ulcer, found that sulpiride significantly increased the frequency and strength of gastric contractions, suggesting its potential for treating gastric ulcers by preventing antral stasis (Stadaas & Aune, 1972).

Melanoma Metastases Detection

Another study explored the use of iodine-123-(S)-2-hydroxy-3-iodo-6-methoxy-N-[(1-ethyl-2-pyrrolidinyl) methyl] benzamide ([123I]-(S)-IBZM) for imaging melanoma metastases. The tracer's uptake mechanism in melanoma, whether through membrane receptor binding or interaction with intracellular structures, highlights the potential of radiolabeled benzamides in detecting melanoma (Maffioli et al., 1994).

Mechanism of Action

Target of Action

The primary target of 4-Ethoxy-N-{4-[(4-Methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide is the PDGF receptor tyrosine kinase . This receptor plays a crucial role in cell proliferation, differentiation, and migration .

Mode of Action

4-Ethoxy-N-{4-[(4-Methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide acts as an inhibitor of the PDGF receptor tyrosine kinase . By binding to this receptor, it prevents the activation of the receptor’s kinase domain, thereby inhibiting the downstream signaling pathways .

Biochemical Pathways

The inhibition of the PDGF receptor tyrosine kinase disrupts several downstream signaling pathways. These include the PI3K/AKT pathway and the RAS/RAF/MEK/ERK pathway , both of which are involved in regulating cell growth and survival .

Pharmacokinetics

Its metabolism and excretion would be expected to occur primarily through the liver and kidneys, respectively .

Result of Action

By inhibiting the PDGF receptor tyrosine kinase, 4-Ethoxy-N-{4-[(4-Methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide can reduce cell proliferation and migration. This makes it potentially useful in the treatment of diseases characterized by excessive cell growth, such as cancer .

Action Environment

The action of 4-Ethoxy-N-{4-[(4-Methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide can be influenced by various environmental factors. For example, the presence of other drugs could affect its absorption, distribution, metabolism, and excretion. Additionally, factors such as pH and temperature could potentially affect its stability and efficacy .

properties

IUPAC Name

4-ethoxy-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O4S/c1-3-28-17-8-4-15(5-9-17)19(25)23-16-6-10-18(11-7-16)29(26,27)24-20-21-13-12-14(2)22-20/h4-13H,3H2,1-2H3,(H,23,25)(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDQFKYBTTJJRFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CC(=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-ethoxy-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide

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